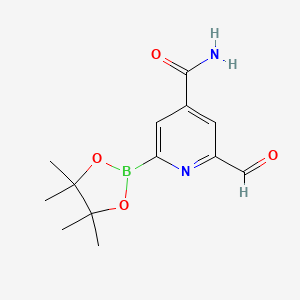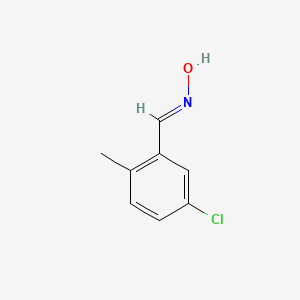
(E)-5-chloro-2-methylbenzaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-chloro-2-methylbenzaldehyde oxime is an organic compound belonging to the oxime family Oximes are characterized by the presence of the functional group -C=N-OH, where the nitrogen is double-bonded to a carbon atom and single-bonded to a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-chloro-2-methylbenzaldehyde oxime typically involves the reaction of 5-chloro-2-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out in methanol at room temperature. The base facilitates the formation of the oxime by deprotonating the hydroxylamine, making it more nucleophilic and able to attack the carbonyl carbon of the aldehyde .
Industrial Production Methods
Industrial production methods for oximes often involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the product may involve crystallization or distillation techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-5-chloro-2-methylbenzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: Oximes can be oxidized to nitriles using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Oxidation: m-CPBA in ethyl acetate at room temperature.
Reduction: NaBH4 or LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Acid catalysts like sulfuric acid (H2SO4) or hydrochloric acid (HCl) for the Beckmann rearrangement.
Major Products
Oxidation: 5-chloro-2-methylbenzonitrile.
Reduction: 5-chloro-2-methylbenzylamine.
Substitution: 5-chloro-2-methylbenzamide.
Applications De Recherche Scientifique
(E)-5-chloro-2-methylbenzaldehyde oxime has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (E)-5-chloro-2-methylbenzaldehyde oxime involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its concentration in the synaptic cleft . This action can help alleviate symptoms of neurodegenerative diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime with similar applications as pralidoxime.
Uniqueness
(E)-5-chloro-2-methylbenzaldehyde oxime is unique due to its specific structural features, such as the presence of a chlorine atom and a methyl group on the benzene ring. These substituents can influence its reactivity and interaction with biological targets, making it distinct from other oximes .
Propriétés
Formule moléculaire |
C8H8ClNO |
|---|---|
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
(NE)-N-[(5-chloro-2-methylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H8ClNO/c1-6-2-3-8(9)4-7(6)5-10-11/h2-5,11H,1H3/b10-5+ |
Clé InChI |
AVRASAFNJNQLCJ-BJMVGYQFSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)Cl)/C=N/O |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


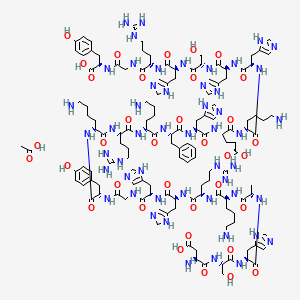
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14771316.png)
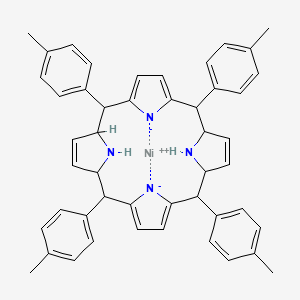
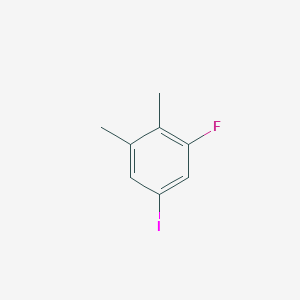
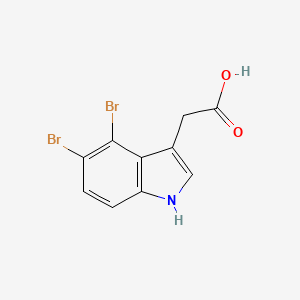
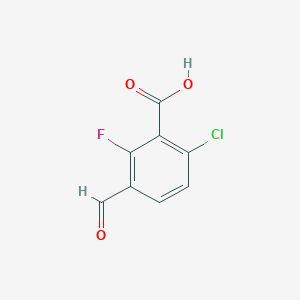
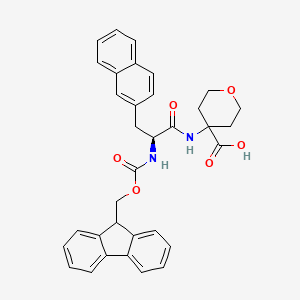


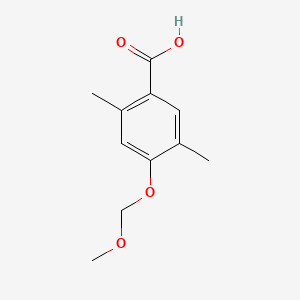
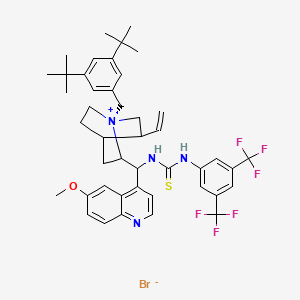
![5-[3-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B14771363.png)

